REACTION_CXSMILES
|
CC1NC(=O)C(C#N)=CC=1C(=O)CC.C(C1C=C(C#N)C(=O)NC=1CC)(=O)C.[CH3:29][C:30](=[O:36])[CH2:31][C:32](=[O:35])[CH2:33][CH3:34].CO[CH:39](OC)[N:40]([CH3:42])[CH3:41]>CN(C)C=O>[CH3:39][N:40]([CH:42]=[C:31]([C:32](=[O:35])[CH2:33][CH3:34])[C:30](=[O:36])[CH3:29])[CH3:41]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(N1)=O)C#N)C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C(C(NC1CC)=O)C#N
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
CC(CC(CC)=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator at steam bath temperature
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=C(C(C)=O)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |